molecular formula C9H5BrFNO2S B13529856 5-Bromoquinoline-8-sulfonylfluoride

5-Bromoquinoline-8-sulfonylfluoride

Cat. No.: B13529856
M. Wt: 290.11 g/mol
InChI Key: BAJHRHNLHBLPHA-UHFFFAOYSA-N
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Description

5-Bromoquinoline-8-sulfonylfluoride is a chemical compound that belongs to the family of quinoline derivatives. It is characterized by the presence of a bromine atom at the 5th position and a sulfonyl fluoride group at the 8th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinoline-8-sulfonylfluoride typically involves the introduction of the bromine and sulfonyl fluoride groups onto the quinoline ring. One common method involves the bromination of quinoline followed by sulfonylation and fluorination. The reaction conditions often include the use of bromine or brominating agents, sulfonyl chlorides, and fluorinating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and phase transfer agents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinoline-8-sulfonylfluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromoquinoline-8-sulfonylfluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with specific amino acids.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-8-sulfonylfluoride involves its ability to form covalent bonds with specific molecular targets. The sulfonyl fluoride group is highly reactive and can interact with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromoquinoline-8-sulfonylfluoride include other quinoline derivatives with different substituents, such as:

  • 5-Chloroquinoline-8-sulfonylfluoride
  • 5-Fluoroquinoline-8-sulfonylfluoride
  • 5-Iodoquinoline-8-sulfonylfluoride

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of bromine and sulfonyl fluoride groups. This unique structure imparts distinct reactivity and properties, making it particularly useful in certain chemical and biological applications .

Properties

Molecular Formula

C9H5BrFNO2S

Molecular Weight

290.11 g/mol

IUPAC Name

5-bromoquinoline-8-sulfonyl fluoride

InChI

InChI=1S/C9H5BrFNO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H

InChI Key

BAJHRHNLHBLPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)F)Br

Origin of Product

United States

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